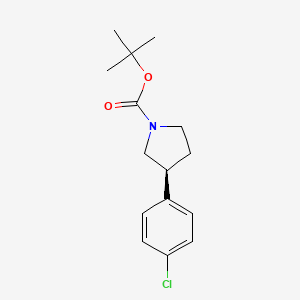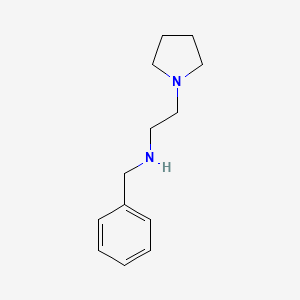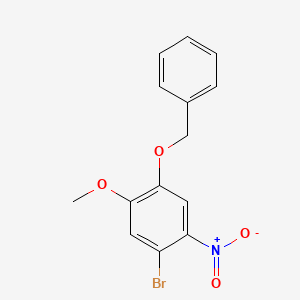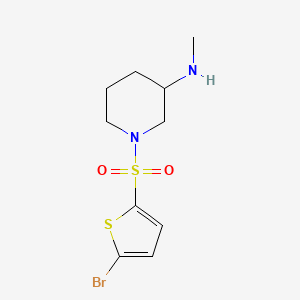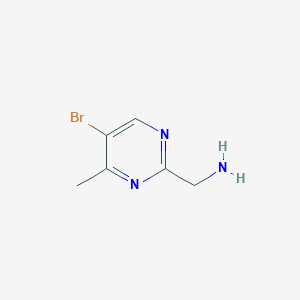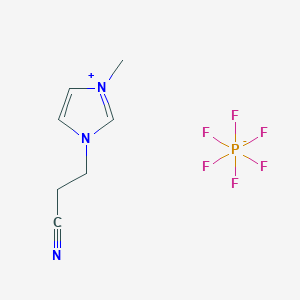
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ionic liquids are salts that are liquid at room temperature and have been studied extensively for their low volatility, high thermal stability, and ability to dissolve a wide range of substances . This particular compound is characterized by the presence of a cyanoethyl group and a hexafluorophosphate anion, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) typically involves the alkylation of 1-methylimidazole with 2-chloroacetonitrile, followed by anion exchange with hexafluorophosphate. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:
Nucleophilic substitution: The cyanoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and reduction: The imidazolium ring can be involved in redox reactions, which may alter the electronic properties of the compound.
Coordination chemistry: The hexafluorophosphate anion can coordinate with metal ions, forming complexes with potential catalytic applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted imidazolium salts, while redox reactions can produce imidazolium derivatives with altered oxidation states .
科学研究应用
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) has been explored for various scientific research applications, including:
作用机制
The mechanism of action of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with various molecular targets and pathways. The imidazolium cation can engage in hydrogen bonding and electrostatic interactions with other molecules, influencing their reactivity and stability. The hexafluorophosphate anion can participate in coordination chemistry, forming complexes with metal ions that can act as catalysts in various reactions .
相似化合物的比较
Similar Compounds
1-Butyl-3-methylimidazolium hexafluorophosphate: Another imidazolium-based ionic liquid with similar properties but different alkyl chain length.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Similar ionic liquid with a different anion, offering distinct solubility and stability characteristics.
1-Methyl-3-octylimidazolium chloride: Imidazolium-based ionic liquid with a longer alkyl chain, affecting its viscosity and hydrophobicity.
Uniqueness
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) is unique due to the presence of the cyanoethyl group, which imparts specific reactivity and solubility properties. This makes it particularly suitable for applications requiring high thermal stability and the ability to dissolve a wide range of substances .
属性
分子式 |
C7H10F6N3P |
|---|---|
分子量 |
281.14 g/mol |
IUPAC 名称 |
3-(3-methylimidazol-3-ium-1-yl)propanenitrile;hexafluorophosphate |
InChI |
InChI=1S/C7H10N3.F6P/c1-9-5-6-10(7-9)4-2-3-8;1-7(2,3,4,5)6/h5-7H,2,4H2,1H3;/q+1;-1 |
InChI 键 |
QFGKIKMCTCUYQC-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CN(C=C1)CCC#N.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-Methyl-1,4,5,7-tetrahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propan-2-ol](/img/structure/B15199832.png)
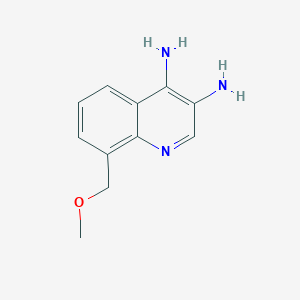
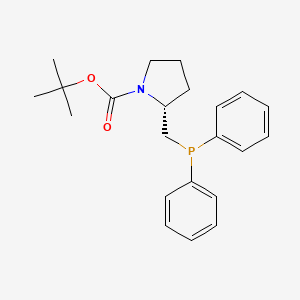

![(4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B15199862.png)
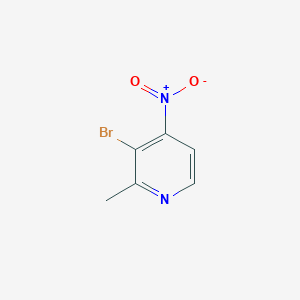
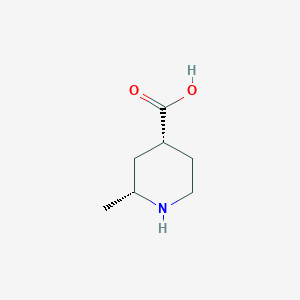
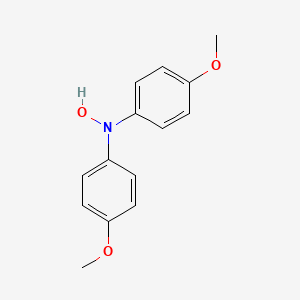
![2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15199895.png)
